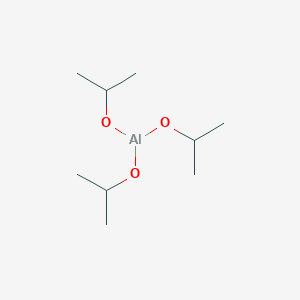
顺式-二苯乙烯
描述
cis-Stilbene is a geometric isomer of stilbene characterized by the cis configuration of its double bond, meaning the phenyl groups are on the same side of the double bond. It is known for its ability to undergo photoisomerization, which is the process of isomerization induced by light, where it can transform into its trans counterpart. This property has made cis-stilbene a subject of interest in photochemical studies .
Synthesis Analysis
The synthesis of cis-stilbene can be achieved through various methods. One efficient approach involves the palladium-catalyzed coupling of aryl Grignard reagents with trans-1,2-dibromoalkenes, which are generally obtained via bromination of the corresponding dialkylacetylenes . Additionally, the regioselective synthesis of α-functional stilbenes can be controlled using flow microreactors, allowing for precise control of rapid cis-trans isomerization and reaction with electrophiles .
Molecular Structure Analysis
cis-Stilbene's molecular structure allows for photoisomerization to occur. The process involves the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) by a femtosecond-scale laser pulse. This excitation leads to avoided crossings between the HOMO and LUMO levels, which are crucial for the isomerization process . The molecular structure also facilitates the formation of 4a,4b-dihydrophenanthrene (DHP) through a ring closure reaction in the gaseous phase .
Chemical Reactions Analysis
The photoisomerization of cis-stilbene has been extensively studied. In liquid solutions, the process can lead to the formation of both trans-stilbene and DHP, with the latter showing little viscosity dependence . The dynamics of the photoisomerization process involve pyramidalization of the vinyl group's carbon atoms and rotation of the phenyl rings . cis-Stilbene can also undergo isomerization and oxidation when subjected to gamma-ray radiolysis, with the presence of a p-methoxyl group influencing the barrier to isomerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-stilbene are influenced by its environment. For instance, the photoisomerization rate constants are inversely proportional to the solvent viscosity and show little temperature dependence apart from that of the viscosity . The electrochemical reduction of cis-stilbene in acetonitrile and ionic liquids leads to fast cis to trans isomerization, which can occur via disproportionation of cis-stilbene radical anions . The quantum yields for photoisomerization in n-hexane have been determined to be different for the cis to trans and trans to cis conversions, suggesting different reaction paths for each direction .
科学研究应用
抗菌和抗真菌应用
顺式-二苯乙烯:及其衍生物因其抗菌和抗真菌特性而得到认可。这些化合物天然存在于各种植物物种中,已被证明对多种细菌和真菌有效。 广谱抗菌活性尤其对革兰氏阳性菌明显 .
抗癌特性
研究表明,顺式-二苯乙烯衍生物可以表现出抗癌活性。它们通过干扰癌细胞增殖和诱导各种癌细胞系的凋亡来发挥作用。 这使得它们成为开发新型抗癌疗法的潜在候选者 .
抗炎和抗氧化作用
顺式-二苯乙烯:化合物由于其多酚结构,具有显著的抗炎和抗氧化作用。 它们调节炎症过程中的关键途径,有助于维持体内平衡状态,这对治疗慢性炎症疾病至关重要 .
光学应用
顺式-二苯乙烯:因其磷光特性而被用于生产染料和光学增白剂。 它用作闪烁体材料,吸收高能光子并将其发射为可见光,这在各种光学器件中至关重要 .
防腐剂和消毒剂
顺式-二苯乙烯衍生物的生物活性也扩展到其作为防腐剂和消毒剂的用途。 它们的稳定性和抗菌特性使其适合于保存各种产品,并用于卫生处理 .
分析化学
在分析化学中,顺式-二苯乙烯衍生物用于定性和定量分析。 等速电泳等技术利用这些化合物分析不同的基质,这对于环境采样和其他分析应用至关重要 .
作用机制
Target of Action
cis-Stilbene, also known as (Z)-Stilbene, is a compound that has been found to have significant interactions with several targets. One of the primary targets of cis-Stilbene is tubulin , a protein that is crucial for cell division . It has been shown to inhibit tubulin polymerization, which can lead to cell cycle arrest and cell death . Additionally, cis-Stilbene has been found to induce oxidative stress and redox imbalance in cells .
Mode of Action
cis-Stilbene interacts with its targets primarily through its electrophilic unsaturated bonds . In the case of tubulin, cis-Stilbene acts as an inhibitor of tubulin polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. As a result, cells are unable to divide, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
cis-Stilbene affects several biochemical pathways. It is synthesized via the Shikimate pathway , where stilbene synthase (STS) catalyzes the formation of simple monomeric stilbene . Once in the cell, cis-Stilbene can modulate the NF-κB, MAPK and JAK/STAT pathways , reducing the transcription of inflammatory factors and maintaining homeostatic conditions .
Pharmacokinetics
The pharmacokinetics of cis-Stilbene are characterized by its low bioavailability . This is due to the presence of phenolic hydroxyl groups, which confer antioxidant activity to these compounds, while the presence of other groups such as methoxy, prenyl, geranyl, galloyl, p-coumaroyl, carboxyl, substituted benzyl can modulate this antioxidant activity by modifying the susceptibility to oxidation and water solubility/bioavailability .
Result of Action
The primary result of cis-Stilbene’s action is the induction of cell cycle arrest and cell death . By inhibiting tubulin polymerization, cis-Stilbene disrupts the formation of microtubules, preventing cells from dividing . This leads to cell cycle arrest at the G2/M phase and ultimately to cell death .
Action Environment
The action of cis-Stilbene is influenced by various environmental factors. For instance, the production of stilbenes in plants is known to be induced by ultraviolet-C radiation (UV-C) , which has numerous regulatory effects on plant physiology . Furthermore, the stability and efficacy of cis-Stilbene can be affected by the presence of other compounds in its environment .
安全和危害
未来方向
Recent developments in the construction of stilbene and stilbene derivatives by carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions have been reported . This suggests potential future directions in the synthesis of stilbene derivatives.
属性
IUPAC Name |
(Z)-stilbene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Record name | CIS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026049 | |
| Record name | cis-Stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cis-stilbene is an oily yellow liquid. Freezing point 5 °C. Insoluble in water. Soluble in ethanol. Unstable relative to the trans isomer, which is a solid with a melting point of 122-124 °C., Yellow liquid; [HSDB] Colorless or pale yellow liquid; [MSDSonline] | |
| Record name | CIS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | cis-1,2-Diphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
293 °F at 13 mmHg (NTP, 1992), 135 DEG @ 10 MM HG | |
| Record name | CIS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CIS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
COMPLETELY SOL IN COLD ABSOLUTE ALCOHOL | |
| Record name | CIS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00686 [mmHg] | |
| Record name | cis-1,2-Diphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LIQUID, YELLOW OIL | |
CAS RN |
645-49-8 | |
| Record name | CIS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | cis-Stilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,2-Diphenylethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Stilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG5048Y3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
41 to 43 °F (NTP, 1992), 1 °C | |
| Record name | CIS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CIS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















